molecular formula C11H13N3 B12094654 4-[(Pyrrolidin-3-yl)amino]benzonitrile

4-[(Pyrrolidin-3-yl)amino]benzonitrile

Cat. No.: B12094654
M. Wt: 187.24 g/mol
InChI Key: GNQKUFATOIFHPA-UHFFFAOYSA-N
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Description

4-[(Pyrrolidin-3-yl)amino]benzonitrile is a chemical compound characterized by the presence of a pyrrolidine ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyrrolidin-3-yl)amino]benzonitrile typically involves the reaction of 4-chlorobenzonitrile with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-[(Pyrrolidin-3-yl)amino]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(Pyrrolidin-3-yl)amino]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Pyrrolidin-3-yl)amino]benzonitrile involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as lysine-specific demethylase 1 (LSD1), affecting gene expression and cellular processes. The compound binds to the active site of the enzyme, preventing its normal function and leading to changes in the methylation status of histones .

Comparison with Similar Compounds

  • 4-(Pyrrolidin-1-yl)benzonitrile
  • 4-(Pyrrolidin-2-yl)benzonitrile
  • 4-(Pyrrolidin-3-yl)benzonitrile hydrochloride

Comparison: 4-[(Pyrrolidin-3-yl)amino]benzonitrile is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its binding affinity and selectivity for molecular targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

4-(pyrrolidin-3-ylamino)benzonitrile

InChI

InChI=1S/C11H13N3/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,11,13-14H,5-6,8H2

InChI Key

GNQKUFATOIFHPA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC2=CC=C(C=C2)C#N

Origin of Product

United States

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